methyl 3-(hydroxymethyl)thiophene-2-carboxylate

Description

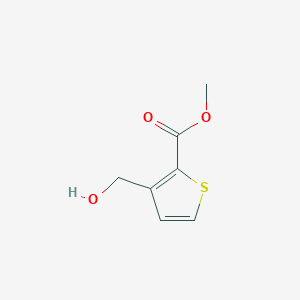

methyl 3-(hydroxymethyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methyl ester group and a hydroxymethyl group attached to the thiophene ring

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVEDLQVJSKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452979-16-7 | |

| Record name | methyl 3-(hydroxymethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(hydroxymethyl)thiophene-2-carboxylate typically involves the esterification of 3-(hydroxymethyl)-2-thiophenecarboxylic acid. This can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: methyl 3-(hydroxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-carboxy-2-thiophenecarboxylate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: 3-carboxy-2-thiophenecarboxylate

Reduction: 3-(hydroxymethyl)-2-thiophenemethanol

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

While there is no information about methyl 3-(hydroxymethyl)thiophene-2-carboxylate, search results provide information on the applications of Methyl 4-(hydroxymethyl)thiophene-2-carboxylate .

Methyl 4-(hydroxymethyl)thiophene-2-carboxylate is an organic compound with the molecular formula . It consists of a thiophene ring with a hydroxymethyl group at the 4-position and a carboxylate group at the 2-position.

Potential Applications

- Pharmaceuticals: It serves as a building block for drug development.

- Industrial Chemistry and Material Science: It's used as a corrosion inhibitor.

- Organic Semiconductors: It plays a role in the advancement of organic semiconductors.

- Organic Field-Effect Transistors (OFETs): It is utilized in the fabrication of OFETs.

- Organic Light-Emitting Diodes (OLEDs): It is used in the fabrication of OLEDs.

Biological Activities of Related Compounds

Compounds related to methyl 4-(hydroxymethyl)thiophene-2-carboxylate exhibit various biological activities:

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antihypertensive

- Anti-atherosclerotic

- Voltage-gated sodium channel blockers

- Dental anesthetics in Europe

Synthesis Methods

Several synthesis methods for methyl 4-(hydroxymethyl)thiophene-2-carboxylate have been reported.

Interaction Studies

Interaction studies often employ techniques such as:

- Reactivity with biological targets

Structural Similarities

Several compounds share structural similarities with methyl 4-(hydroxymethyl)thiophene-2-carboxylate.

Thiophene Derivatives

Thiophene-based analogs are of interest as a potential class of biologically active compounds. Molecules with the thiophene ring system exhibit many pharmacological properties. Certain thiophene derivatives, such as articaine (a 2,3,4-trisubstituent thiophene), are used as voltage-gated sodium channel blockers, and as dental anesthetics in Europe. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives.

Other Thiophene Derivatives

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)thiophene-2-carboxylate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 3-hydroxythiophene-2-carboxylate: Similar structure but lacks the hydroxymethyl group.

Methyl 2-thiophenecarboxylate: Lacks both the hydroxymethyl and carboxyl groups.

3-(Hydroxymethyl)-2-thiophenecarboxylic acid: The acid form of the compound.

Uniqueness: methyl 3-(hydroxymethyl)thiophene-2-carboxylate is unique due to the presence of both the hydroxymethyl and ester groups, which provide it with distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-(hydroxymethyl)thiophene-2-carboxylate is an organic compound that has recently garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a thiophene ring, a carboxylate group, and a hydroxymethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 188.20 g/mol. The presence of the hydroxymethyl group may enhance its reactivity and biological interaction potential.

The biological activity of this compound is hypothesized to involve interaction with various biological targets, particularly through:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting kinase activity, which is crucial in cell signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially influencing enzymatic activities or cellular processes.

Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. Research has shown that derivatives of thiophene compounds often exhibit significant antibacterial and antifungal activities. For instance, the structural features of this compound allow it to interact effectively with microbial enzymes, leading to inhibition of growth.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate | Antibacterial | |

| Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | Kinase Inhibitor |

Kinase Inhibition

The compound is being investigated for its potential as a kinase inhibitor. Kinases play a pivotal role in various cellular processes, including signal transduction and cell division. Inhibitors targeting these enzymes can be essential in cancer therapy and other diseases.

Case Study : A study examining similar thiophene derivatives demonstrated significant inhibition of PIM kinases, which are implicated in tumor growth and survival. This suggests that this compound could be explored further for similar applications.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | Hydroxyl and carboxyl groups | Antimicrobial |

| Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | Amino group substitution | Kinase inhibition |

| Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate | Pyrazole moiety addition | Anticancer potential |

Future Directions

Research into the biological activity of this compound is still emerging. Future studies should focus on:

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Elucidating the specific pathways influenced by this compound.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 3-(hydroxymethyl)thiophene-2-carboxylate?

- Answer : Common approaches involve condensation reactions with anhydrides (e.g., succinic or maleic anhydride) under reflux conditions in inert atmospheres (e.g., N₂). For example, analogous compounds like methyl 2-aminothiophene derivatives are synthesized via reflux with thioglycolic acid at 130°C under nitrogen . Purification often employs reverse-phase HPLC with methanol-water gradients or recrystallization (e.g., methanol) to isolate high-purity products .

Q. How is the purity and structure of this compound confirmed?

- Answer : Characterization includes:

- Melting point analysis (e.g., 191–226°C for related compounds) .

- Spectroscopic techniques : IR for functional groups (C=O at ~1700 cm⁻¹, C-O at ~1200 cm⁻¹) , ¹H/¹³C NMR for chemical shifts (e.g., thiophene protons at δ 6.5–7.5 ppm, ester carbonyl at ~165 ppm) .

- Mass spectrometry : LC-MS and HRMS validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can the hydroxymethyl group be functionalized to enhance biological activity or enable further derivatization?

- Answer : Strategies include:

- Acylation : Reacting with anhydrides (e.g., succinic, maleic) to introduce carboxy groups, as demonstrated in derivatives like methyl 2-[(3-carboxy-1-oxopropyl)amino]thiophene-3-carboxylate .

- Chloroacetylation : Using 2-chloroacetyl chloride to create reactive intermediates for drug conjugation .

- Sulfonylation : Diazotization followed by treatment with SO₂ or morpholine to install sulfonyl groups, as seen in morpholino-sulfonyl derivatives .

Q. What challenges arise in resolving contradictory spectroscopic data for derivatives of this compound?

- Answer : Discrepancies in NMR shifts or melting points may stem from polymorphism, solvent effects, or impurities. Solutions include:

- Cross-validation : Using 2D NMR (e.g., HSQC, COSY) to confirm connectivity .

- X-ray crystallography : Resolving crystal structures to unambiguously assign stereochemistry, as applied to hepatitis B inhibitors .

- Purity checks : Re-purification via HPLC or recrystallization to eliminate contaminants .

Q. How are reaction yields optimized for derivatives with complex substituents?

- Answer : Key factors include:

- Stoichiometric control : Using 1.2 equivalents of anhydrides to drive reactions to completion .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature modulation : Reflux conditions for activation (e.g., 130°C for thioglycolic acid coupling) .

- Workflow adjustments : Avoiding isolation of unstable intermediates (e.g., chlorosulfonyl derivatives are used directly in subsequent steps) .

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

- Ventilation : Use fume hoods to avoid inhalation hazards.

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste management : Neutralize acidic byproducts before disposal .

Methodological Notes

- Data Sources : Avoid non-peer-reviewed platforms (e.g., Benchchem). Prioritize protocols from journals (e.g., Research on Chemical Intermediates) and validated SDS sheets .

- Advanced Techniques : Hirshfeld surface analysis and molecular docking (e.g., hepatitis B inhibitor studies) are recommended for probing supramolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.